Cas no 1780168-06-0 (1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol structure](https://www.kuujia.com/scimg/cas/1780168-06-0x500.png)
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(Azetidin-1-ylmethyl)cyclobutan-1-ol
- 1-[(azetidin-1-yl)methyl]cyclobutan-1-ol
- 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
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- Inchi: 1S/C8H15NO/c10-8(3-1-4-8)7-9-5-2-6-9/h10H,1-7H2
- InChI Key: XNRSRFGHBBCQRS-UHFFFAOYSA-N
- SMILES: OC1(CN2CCC2)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 127
- XLogP3: 0.4
- Topological Polar Surface Area: 23.5
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-7194-5g |
1-[(azetidin-1-yl)methyl]cyclobutan-1-ol |
1780168-06-0 | 95%+ | 5g |
$2703.0 | 2023-09-06 | |
Life Chemicals | F6438-7194-10g |
1-[(azetidin-1-yl)methyl]cyclobutan-1-ol |
1780168-06-0 | 95%+ | 10g |
$3784.0 | 2023-09-06 | |
TRC | A145641-500mg |
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol |
1780168-06-0 | 500mg |
$ 410.00 | 2022-06-08 | ||
Life Chemicals | F6438-7194-0.25g |
1-[(azetidin-1-yl)methyl]cyclobutan-1-ol |
1780168-06-0 | 95%+ | 0.25g |
$812.0 | 2023-09-06 | |
Life Chemicals | F6438-7194-0.5g |
1-[(azetidin-1-yl)methyl]cyclobutan-1-ol |
1780168-06-0 | 95%+ | 0.5g |
$855.0 | 2023-09-06 | |
Life Chemicals | F6438-7194-2.5g |
1-[(azetidin-1-yl)methyl]cyclobutan-1-ol |
1780168-06-0 | 95%+ | 2.5g |
$1802.0 | 2023-09-06 | |
Life Chemicals | F6438-7194-1g |
1-[(azetidin-1-yl)methyl]cyclobutan-1-ol |
1780168-06-0 | 95%+ | 1g |
$901.0 | 2023-09-06 | |
TRC | A145641-1g |
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol |
1780168-06-0 | 1g |
$ 615.00 | 2022-06-08 | ||
TRC | A145641-100mg |
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol |
1780168-06-0 | 100mg |
$ 115.00 | 2022-06-08 |
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Related Literature
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Additional information on 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
Introduction to 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol (CAS No. 1780168-06-0)
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1780168-06-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclobutane ring linked to an azetidine moiety, has garnered attention due to its structural novelty and potential biological activity. The unique combination of these structural elements positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.
The azetidinylmethyl substituent in the molecule introduces a rigid, cyclic amine unit that can participate in various hydrogen bonding interactions and stereospecific bindings with biological targets. This feature is particularly valuable in the design of enzyme inhibitors and receptor modulators, where precise spatial orientation of functional groups is critical for efficacy. The cyclobutane ring, on the other hand, provides additional rigidity and can influence the conformational dynamics of the molecule, affecting its pharmacokinetic properties such as solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. Studies have suggested that 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The presence of both the azetidine and cyclobutane moieties allows for multiple points of interaction with biological targets, potentially leading to synergistic effects that enhance therapeutic outcomes.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial experiments indicate that it interacts with specific protein targets in a manner consistent with potential anti-inflammatory or immunomodulatory effects. The hydroxyl group at the 1-position of the cyclobutane ring further expands its chemical versatility, enabling modifications such as etherification or esterification to tailor its pharmacokinetic properties. These modifications could enhance oral bioavailability or prolong circulation time, making it a valuable scaffold for drug development.
The synthesis of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol presents an interesting challenge due to the complexity of integrating both azetidine and cyclobutane units into a single framework. Traditional synthetic routes often involve multi-step sequences with careful control over reaction conditions to ensure high yield and purity. Advances in transition metal catalysis have provided more efficient pathways for constructing these motifs, reducing both reaction times and byproduct formation. Such improvements are crucial for scaling up production while maintaining cost-effectiveness.
From a medicinal chemistry perspective, the structural features of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol make it an attractive starting point for designing novel therapeutics. The compound’s ability to engage multiple binding sites on biological targets opens up possibilities for developing drugs with enhanced selectivity and reduced side effects. Additionally, its potential to modulate enzyme activity in pathways relevant to neurological disorders, cancer, and autoimmune diseases makes it a compound worthy of further investigation.
The growing body of research on heterocyclic compounds like azetidine derivatives underscores their importance in modern drug discovery. These molecules often exhibit unique chemical properties that make them ideal candidates for addressing unmet medical needs. By leveraging computational tools alongside experimental validation, scientists can accelerate the process of identifying lead compounds that show promise in preclinical studies. This interdisciplinary approach is essential for translating laboratory discoveries into viable therapeutic options.
Future directions in the study of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol may include exploring its derivatives through structure-based drug design principles. By systematically modifying functional groups or introducing additional substituents, researchers can optimize its pharmacological profile further. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in advancing this research from bench to market-ready drug candidates.
In conclusion, 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol (CAS No. 1780168-06-0) represents a fascinating example of how structural innovation can lead to novel therapeutic opportunities. Its unique combination of an azetidine ring and a cyclobutane moiety offers multiple avenues for biological activity exploration. As research continues to uncover new applications for this compound, it holds promise as a valuable tool in the quest for effective treatments across various disease areas.
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